{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride {3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18395776
InChI: InChI=1S/C13H16FN3.2ClH/c1-15-8-2-3-12-9-13(17-16-12)10-4-6-11(14)7-5-10;;/h4-7,9,15H,2-3,8H2,1H3,(H,16,17);2*1H
SMILES:
Molecular Formula: C13H18Cl2FN3
Molecular Weight: 306.20 g/mol

{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride

CAS No.:

Cat. No.: VC18395776

Molecular Formula: C13H18Cl2FN3

Molecular Weight: 306.20 g/mol

* For research use only. Not for human or veterinary use.

{3-[5-(4-fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride -

Specification

Molecular Formula C13H18Cl2FN3
Molecular Weight 306.20 g/mol
IUPAC Name 3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-N-methylpropan-1-amine;dihydrochloride
Standard InChI InChI=1S/C13H16FN3.2ClH/c1-15-8-2-3-12-9-13(17-16-12)10-4-6-11(14)7-5-10;;/h4-7,9,15H,2-3,8H2,1H3,(H,16,17);2*1H
Standard InChI Key HXHGDNFIBUBULX-UHFFFAOYSA-N
Canonical SMILES CNCCCC1=CC(=NN1)C2=CC=C(C=C2)F.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named {3-[5-(4-Fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride, reflecting its pyrazole ring substituted at position 5 with a 4-fluorophenyl group and at position 3 with a propyl chain bearing a methylamine moiety. Its molecular formula is C₁₃H₁₈Cl₂FN₃, with a molecular weight of 306.21 g/mol . The dihydrochloride salt form enhances solubility and stability for experimental use.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry NumberNot publicly disclosed
MDL NumberMFCD29037710
Purity≥95% (HPLC)
Molecular FormulaC₁₃H₁₈Cl₂FN₃
Molecular Weight306.21 g/mol

Structural Features

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, contributing to its potential as a pharmacophore. The 4-fluorophenyl group at position 5 introduces electron-withdrawing effects, which may influence binding affinity in biological systems. The methylaminopropyl side chain at position 3 provides a basic amine functionality, critical for salt formation and interaction with acidic residues in target proteins .

Synthesis and Manufacturing

Industrial Production

MolCore (Hangzhou MolCore BioPharmatech) specializes in synthesizing high-purity {3-[5-(4-Fluorophenyl)-2H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride under ISO-certified conditions . While exact synthetic routes are proprietary, analogous pyrazole derivatives are typically synthesized via:

  • Cyclocondensation: Reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

  • Functionalization: Introduction of the 4-fluorophenyl group via Suzuki–Miyaura coupling or nucleophilic aromatic substitution.

  • Side Chain Addition: Alkylation or reductive amination to attach the methylaminopropyl moiety .

Quality Control

The compound is purified using chromatographic techniques (e.g., reverse-phase HPLC) to achieve ≥95% purity, with batch-specific certificates of analysis (CoA) verifying identity, potency, and contaminants .

Physicochemical Properties

Solubility and Stability

As a dihydrochloride salt, the compound exhibits high solubility in polar solvents like water and methanol, facilitating its use in biological assays. Stability studies indicate no significant degradation under refrigerated (2–8°C) conditions for up to 24 months .

Table 2: Predicted Physicochemical Parameters (Analogous Compounds)

ParameterValue
LogP (Partition Coefficient)~1.77 (estimated)
Topological Polar Surface Area54.7 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

Pharmacological Research and Applications

In Vitro Activity

Pyrazole analogs with 4-fluorophenyl substitutions demonstrate:

  • IC₅₀ values <1 μM against M.tb .

  • Low cytotoxicity in human hepatocyte models (CC₅₀ >50 μM) .
    These findings suggest potential utility in antimicrobial drug discovery, though further validation is required for the specific compound.

Future Directions and Research Gaps

Target Validation

In vivo efficacy and pharmacokinetic studies are needed to evaluate bioavailability, metabolism, and target engagement. Structural optimization could focus on:

  • Enhancing selectivity over human ATP synthase.

  • Reducing potential hERG channel liability .

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